molecular formula C14H12N4O2S B2360443 6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide CAS No. 2415542-55-9

6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B2360443
CAS No.: 2415542-55-9
M. Wt: 300.34
InChI Key: LJMMSBBFJVOTNE-UHFFFAOYSA-N
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Description

6-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a chemical compound that belongs to the quinoline derivatives family Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core is then functionalized with a methoxy group at the 6-position and a carboxamide group at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be used to convert quinone derivatives back to quinoline.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the methoxy and carboxamide groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:
  • Oxidation: : Quinone derivatives

  • Reduction: : Reduced quinoline derivatives

  • Substitution: : Substituted quinoline derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide has shown potential as an antimicrobial and antifungal agent. Its ability to disrupt microbial cell membranes makes it effective against various pathogens.

Medicine: In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.

Industry: In industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and biological activity make it a valuable component in the design of new drugs and pesticides.

Mechanism of Action

The mechanism by which 6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide exerts its effects involves the interaction with specific molecular targets. The compound can bind to DNA, disrupting replication and transcription processes in microbial and cancer cells. Additionally, it may inhibit key enzymes involved in cellular metabolism, leading to cell death.

Comparison with Similar Compounds

Similar Compounds:

  • Quinoline: : The parent compound, known for its diverse biological activities.

  • 1,3,4-Thiadiazole derivatives: : Compounds with similar antimicrobial and anticancer properties.

  • Benzofuran derivatives: : Compounds with similar structural features and biological activities.

Uniqueness: 6-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide stands out due to its specific combination of functional groups, which contribute to its unique biological activity. Its methoxy and carboxamide groups enhance its reactivity and binding affinity, making it more effective than some similar compounds.

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Properties

IUPAC Name

6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-8-17-18-14(21-8)16-13(19)10-5-6-15-12-4-3-9(20-2)7-11(10)12/h3-7H,1-2H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMMSBBFJVOTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C3C=C(C=CC3=NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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